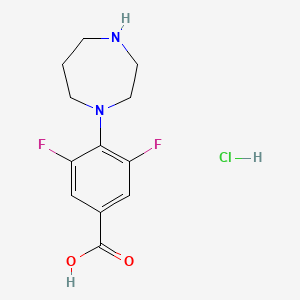

4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride

Description

Properties

IUPAC Name |

4-(1,4-diazepan-1-yl)-3,5-difluorobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O2.ClH/c13-9-6-8(12(17)18)7-10(14)11(9)16-4-1-2-15-3-5-16;/h6-7,15H,1-5H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEYTWRDUAHIKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2F)C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride typically involves the formation of the diazepane ring followed by its attachment to the difluorobenzoic acid. One common method involves the reductive amination of a suitable precursor, such as an aminoketone, using imine reductase enzymes . This method allows for the efficient and enantioselective formation of the diazepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of biocatalysts can improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups attached to the diazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the diazepane ring, while substitution reactions can introduce various functional groups onto the difluorobenzoic acid moiety.

Scientific Research Applications

4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride is a chemical compound featuring a diazepane ring attached to a difluorobenzoic acid moiety. It has several applications in scientific research, including use as a building block in the synthesis of more complex molecules, in studies involving enzyme inhibition and receptor binding, and in the development of new materials with specific properties.

Scientific Research Applications

- Chemistry 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride is employed as a building block in synthesizing complex molecules.

- Biology This compound is useful in biological studies, such as those involving enzyme inhibition and receptor binding. The diazepane ring can interact with various receptors and enzymes, modulating their activity, while the difluorobenzoic acid moiety can enhance the compound’s binding affinity and specificity for its targets, leading to changes in cellular signaling pathways and physiological responses.

- Industry It can be used in the development of new materials with specific properties.

Chemical Reactions

4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride can undergo various chemical reactions:

- Oxidation Under specific conditions, this compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction Reduction reactions can modify the functional groups attached to the diazepane ring. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

- Substitution Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the diazepane ring, while substitution reactions can introduce various functional groups onto the difluorobenzoic acid moiety.

4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride is of interest in medicinal chemistry because of its potential biological activities. Derivatives of difluorobenzoic acids have demonstrated significant antimicrobial properties, showing effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Research suggests that this compound may possess antitumor properties. A docking study indicated favorable interactions with tubulin, a key protein in cell division, suggesting a potential mechanism for inhibiting cancer cell proliferation by disrupting microtubule dynamics.

The diazepane component may contribute to neuropharmacological effects. Compounds resembling benzodiazepines are known for their anxiolytic properties. Preliminary studies indicate that this compound could modulate GABAergic activity, potentially offering therapeutic benefits in anxiety disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: The diazepane ring may interact with neurotransmitter receptors, influencing neuronal excitability.

- Cell Cycle Disruption: By binding to tubulin, the compound could prevent proper cell division in cancer cells.

Case Studies

- Antitumor Efficacy: A recent investigation into the antitumor efficacy of related compounds demonstrated that modifications to the benzoic acid structure significantly enhanced cytotoxicity against breast cancer cell lines. The study utilized both in vitro assays and in vivo mouse models to confirm these findings.

- Antimicrobial Properties: Another study evaluated the antimicrobial activity of various difluorobenzoic acid derivatives against clinical isolates of bacteria. The results indicated that certain substitutions on the benzoic acid ring improved activity against resistant strains.

Data Table

| Study | Target | Findings |

|---|---|---|

| Study 1 | Tubulin | Binding energies between -7.5 to -7.9 kcal/mol suggest strong interaction |

| Study 2 | Bacterial Strains | Significant inhibition observed against E. coli and S. aureus |

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The diazepane ring can interact with various receptors and enzymes, modulating their activity. The difluorobenzoic acid moiety can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons

Detailed Analysis of Key Differences

Substituent Effects on Reactivity and Solubility

Fluorine vs. Hydroxyl Groups :

- The 3,5-difluoro substitutions in the target compound increase lipophilicity and metabolic stability compared to hydroxyl-rich compounds like caffeic acid. Fluorine’s electronegativity also enhances binding specificity in drug-target interactions .

- Caffeic acid’s dihydroxy groups confer high polarity, making it water-soluble and suitable for antioxidant applications .

- Diazepane Ring vs. Simpler Heterocycles: The 1,4-diazepane ring introduces conformational flexibility and basic nitrogen atoms, which are protonated in the hydrochloride form for improved solubility. This contrasts with non-heterocyclic analogues like 3,5-difluorobenzoic acid, which lack such solubility-enhancing features .

Research Findings and Data Gaps

Synthetic Challenges :

- The hydrochloride salt form of the target compound suggests purification via acid-base reactions, a common strategy for nitrogen-containing heterocycles .

- Deuterated analogues (e.g., 3,4-difluorobenzoic-d3 acid) are critical for analytical quantification but lack the pharmacological relevance of the diazepane-containing target .

- Fluorine’s role in enhancing binding affinity (e.g., in kinase inhibitors) is well-documented, supporting inferred applications for the target compound .

Biological Activity

4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorobenzoic acid moiety linked to a 1,4-diazepane ring. This unique structure may confer specific interactions with biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Recent studies have indicated that derivatives of difluorobenzoic acids exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

Research has suggested that 4-(1,4-diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride may possess antitumor properties. A docking study indicated favorable interactions with tubulin, a key protein in cell division. This suggests a potential mechanism for inhibiting cancer cell proliferation by disrupting microtubule dynamics.

| Study | Target | Findings |

|---|---|---|

| Study 1 | Tubulin | Binding energies between -7.5 to -7.9 kcal/mol suggest strong interaction |

| Study 2 | Bacterial Strains | Significant inhibition observed against E. coli and S. aureus |

Neuropharmacological Effects

The diazepane component may contribute to neuropharmacological effects. Compounds resembling benzodiazepines are known for their anxiolytic properties. Preliminary studies indicate that this compound could modulate GABAergic activity, potentially offering therapeutic benefits in anxiety disorders.

The biological activity of 4-(1,4-diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The diazepane ring may interact with neurotransmitter receptors, influencing neuronal excitability.

- Cell Cycle Disruption : By binding to tubulin, the compound could prevent proper cell division in cancer cells.

Case Study 1: Antitumor Efficacy

A recent investigation into the antitumor efficacy of related compounds demonstrated that modifications to the benzoic acid structure significantly enhanced cytotoxicity against breast cancer cell lines. The study utilized both in vitro assays and in vivo mouse models to confirm these findings.

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of various difluorobenzoic acid derivatives against clinical isolates of bacteria. The results indicated that certain substitutions on the benzoic acid ring improved activity against resistant strains.

Q & A

Q. How can researchers optimize the synthesis of 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization can be achieved by varying reaction parameters such as solvent choice, temperature, and catalyst loading. For instance, using absolute ethanol as a solvent with glacial acetic acid as a catalyst under reflux conditions (4–6 hours) is a common approach for similar benzoic acid derivatives . Post-reaction purification via reduced-pressure solvent evaporation and recrystallization can enhance purity. Comparative studies using alternative solvents (e.g., DMF or THF) and catalysts (e.g., p-toluenesulfonic acid) are recommended to identify optimal conditions.

Q. What analytical techniques are recommended for characterizing the structural integrity of 4-(1,4-Diazepan-1-yl)-3,5-difluorobenzoic acid hydrochloride?

- Methodological Answer : A combination of nuclear magnetic resonance (NMR, including H and C) and high-performance liquid chromatography (HPLC) is essential. Isotopic labeling (e.g., deuterated analogs like 3,5-difluorobenzoic acid-d) can aid in tracking functional groups and verifying substitution patterns . Mass spectrometry (MS) and X-ray crystallography further confirm molecular weight and crystallographic structure. For purity assessment, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended .

Q. How should researchers design initial biological activity screening for this compound?

- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes structurally related to the compound’s functional groups (e.g., diazepane and fluorinated benzoic acid moieties). Use cell lines expressing high levels of target proteins (e.g., G-protein-coupled receptors) and include positive/negative controls. Dose-response curves (1 nM–100 µM) and time-dependent assays help establish potency and kinetics. Reference pharmacological frameworks for fluorinated benzoic acid derivatives, such as those in anti-inflammatory or antimicrobial studies, to guide assay selection .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different in vitro models?

- Methodological Answer : Discrepancies often arise from variations in cell line specificity, assay conditions (e.g., pH, serum content), or impurity profiles. Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results. Use high-purity batches (>98% by HPLC) and characterize potential degradation products via LC-MS. Statistical tools like Bland-Altman analysis or multivariate regression can identify confounding variables .

Q. What strategies are effective in elucidating the mechanism of action (MoA) of this compound in complex biological systems?

- Methodological Answer : Combine omics approaches (proteomics, transcriptomics) with computational modeling. Molecular docking studies using crystallographic data of target proteins (e.g., kinases or ion channels) can predict binding sites. Validate hypotheses via CRISPR/Cas9-mediated gene knockout or siRNA silencing. Pharmacokinetic studies (e.g., plasma stability, metabolic profiling using liver microsomes) clarify bioavailability and metabolite activity .

Q. How can researchers resolve contradictions in solubility or stability data under varying experimental conditions?

- Methodological Answer : Solubility/stability profiles depend on solvent polarity, temperature, and ionic strength. Use a design-of-experiments (DoE) approach to test multiple variables systematically. For example, assess solubility in aqueous buffers (pH 2–9) and organic-aqueous mixtures. Stability studies under accelerated conditions (40°C/75% RH) with periodic HPLC monitoring identify degradation pathways. Reference CRDC frameworks for process control in chemical engineering to standardize protocols .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological membranes?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with lipid bilayers. Fluorescence anisotropy or Förster resonance energy transfer (FRET) assays using labeled lipids can visualize membrane partitioning. For in vivo relevance, utilize artificial membrane models (e.g., PAMPA) or cell-based permeability assays (Caco-2 monolayers) .

Data Analysis and Theoretical Frameworks

Q. How should researchers integrate this compound into a broader theoretical framework (e.g., structure-activity relationships or drug discovery pipelines)?

- Methodological Answer : Link the compound’s physicochemical properties (logP, pKa) to biological activity using QSAR models. Compare its fluorination pattern and diazepane moiety to known pharmacophores in databases like PubChem. Use cheminformatics tools (e.g., Schrodinger’s Suite) to predict ADMET profiles. Align findings with existing conceptual frameworks, such as the "fluorine scan" approach for optimizing bioavailability .

Q. What methodologies are recommended for analyzing conflicting data in multi-omics studies involving this compound?

- Methodological Answer : Apply systems biology approaches, such as weighted gene co-expression network analysis (WGCNA), to integrate proteomic and transcriptomic datasets. Use pathway enrichment tools (e.g., Metascape) to identify consensus biological pathways. Bayesian network modeling or machine learning (e.g., random forest) can prioritize high-confidence targets. Cross-reference with orthogonal datasets (e.g., ChIP-seq for transcription factor binding) .

Experimental Design Considerations

Q. How can researchers mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer :

Standardize synthesis and purification protocols using process analytical technology (PAT) for real-time monitoring. Implement quality-by-design (QbD) principles to define critical quality attributes (CQAs). Use reference standards (e.g., deuterated analogs) as internal controls in assays. Document deviations via a failure mode and effects analysis (FMEA) framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.